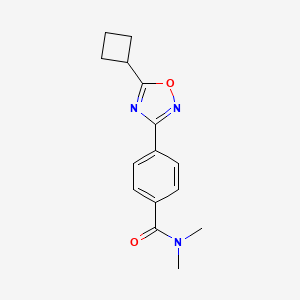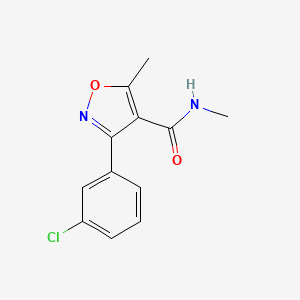
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide, also known as CXB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CXB belongs to the class of oxadiazole derivatives and has shown promising results in various preclinical studies.
Applications De Recherche Scientifique
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, analgesic, and anti-cancer activities. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide is not fully understood. However, it is believed that 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide also modulates the activity of other enzymes and receptors, such as protein kinase C (PKC), nuclear factor kappa B (NF-κB), and transient receptor potential vanilloid 1 (TRPV1).
Biochemical and Physiological Effects
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the activity of COX-2. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has also been shown to modulate the activity of other enzymes and receptors, such as PKC, NF-κB, and TRPV1. In addition, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has been shown to have analgesic and anti-cancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide is also stable and can be stored for extended periods without degradation. However, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate the molecular targets of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide and its potential side effects.
Orientations Futures
There are several future directions for the research on 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide. First, further studies are needed to elucidate the molecular targets of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide and its mechanism of action. Second, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy and safety in clinical trials. Third, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has potential applications in the treatment of neurodegenerative diseases, and further studies are needed to evaluate its neuroprotective effects. Fourth, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has potential applications in the treatment of cancer, and further studies are needed to evaluate its anti-cancer activity. Finally, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has potential applications in the treatment of inflammatory and pain-related disorders, and further studies are needed to evaluate its therapeutic potential in these conditions.
Conclusion
In conclusion, 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has shown promising results in various preclinical studies, including anti-inflammatory, analgesic, and anti-cancer activities. 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the molecular targets of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide and its mechanism of action, as well as to evaluate its efficacy and safety in clinical trials.
Méthodes De Synthèse
The synthesis of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide involves the reaction of 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid with N,N-dimethylbenzamide in the presence of a coupling agent. The resulting product is 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide, which is obtained as a white crystalline solid. The synthesis method of 4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide has been optimized to obtain high yields and purity.
Propriétés
IUPAC Name |
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-18(2)15(19)12-8-6-10(7-9-12)13-16-14(20-17-13)11-4-3-5-11/h6-9,11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTGIMNAWGIBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N,N-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone](/img/structure/B7548578.png)




![1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)
![2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline](/img/structure/B7548617.png)
![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)
![5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7548623.png)

methanone](/img/structure/B7548632.png)
![5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548643.png)
![ethyl 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-(4-methylphenyl)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxylate](/img/structure/B7548648.png)
![N-1,3-benzothiazol-2-yl-1-[2-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine-4-carboxamide](/img/structure/B7548662.png)